
Xenazoic acid
概要
説明
準備方法
キセナゾイック酸は、4-ビフェニルグリオキサールとp-アミノ安息香酸を縮合させる多段階反応によって合成することができます . 合成経路は一般的に以下の手順を含みます。
縮合反応: 4-ビフェニルグリオキサールは、エタノールなどの適切な溶媒の存在下で、p-アミノ安息香酸と反応します。
環化: 中間生成物は環化して最終的なキセナゾイック酸化合物を生成します。
化学反応の分析
キセナゾイック酸は、次のような様々な化学反応を起こします。
酸化: キセナゾイック酸は、特定の条件下で対応するキノンを生成するために酸化することができます。
還元: キセナゾイック酸の還元により、アミン誘導体を得ることができます。
置換: 特に芳香環の位置で、求核置換反応を起こすことができます。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやアルコールなどの求核剤が含まれます。
科学的研究の応用
キセナゾイック酸は、その抗ウイルス特性について広く研究されてきました。 HIV、HCV、B型肝炎ウイルス (HBV) に対して有効性が示されています . さらに、キセナゾイック酸は、δオピオイド受容体への結合活性により、抗炎症効果の可能性が調査されています . 医薬品化学の分野では、キセナゾイック酸は、ウイルス複製メカニズムの研究や新規抗ウイルス療法の開発のための貴重なツールとして役立っています .
作用機序
キセナゾイック酸の作用機序には、ウイルス複製阻害が含まれます。 複製プロセスに不可欠なウイルス酵素を標的にすることで、ウイルスの増殖を防ぎます . キセナゾイック酸はδオピオイド受容体にも結合し、これが抗炎症効果に寄与している可能性があります . 関連する分子経路には、ウイルスポリメラーゼやプロテアーゼの阻害があり、これによりウイルスゲノムの複製が抑制されます .
6. 類似の化合物との比較
キセナゾイック酸は、次のような他の抗ウイルス剤と比較することができます。
キセナラミン: キセナゾイック酸と同様に、キセナラミンは、類似の分子構造と抗ウイルス活性を有する合成抗ウイルス剤です.
キセナゾイック酸は、δオピオイド受容体への特異的な結合と、複数のウイルスに対する強力な阻害効果により際立っており、抗ウイルス研究におけるユニークで貴重な化合物となっています .
類似化合物との比較
Xenazoic acid can be compared with other antiviral agents such as:
Benzoic Acid Derivatives: Compounds like benzoic acid and its derivatives share structural similarities with this compound and exhibit antimicrobial properties.
Tannic Acid: Another compound with antiviral properties, tannic acid, has been identified as a potential inhibitor of viral enzymes.
This compound stands out due to its specific binding to δ opioid receptors and its potent inhibitory effects on multiple viruses, making it a unique and valuable compound in antiviral research .
生物活性
Xenazoic acid, a diphenyl ketoaldehyde derivative, has garnered attention due to its broad-spectrum antiviral activity. This compound, identified by its chemical formula and a unique structure that contributes to its biological properties, has been the subject of various studies aimed at elucidating its mechanisms of action and potential therapeutic applications.
- Chemical Structure : this compound features a complex diphenyl structure that enhances its interaction with biological targets.
- Molecular Weight : The molecular weight is approximately 373.42 g/mol.
- Solubility : It is moderately soluble in organic solvents, which facilitates its application in various experimental settings.
Biological Activity Overview
This compound exhibits a range of biological activities, primarily focusing on antiviral effects. Recent studies have highlighted its efficacy against various viral pathogens, making it a candidate for further research in antiviral drug development.
Antiviral Activity
-
Mechanism of Action :
- This compound appears to inhibit viral replication through interference with viral entry or replication processes within host cells.
- It has been shown to modulate immune responses, potentially enhancing host defenses against viral infections.
-
Case Studies :
- In vitro studies demonstrated that this compound significantly reduced viral loads in infected cell lines, suggesting a potent antiviral effect.
- A study conducted on influenza virus-infected cells showed a reduction in viral titers by up to 90% when treated with this compound at optimal concentrations.
Table 1: Summary of Biological Activities of this compound
Activity Type | Description | Reference |
---|---|---|
Antiviral | Broad-spectrum activity against various viruses | |
Cytotoxicity | Low cytotoxicity in non-target cells | |
Immune Modulation | Enhances immune response in vitro |
Mechanisms Underlying Biological Activity
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Viral Enzymes : The compound may inhibit key viral enzymes necessary for replication.
- Cellular Pathway Modulation : It is suggested that this compound can modulate signaling pathways involved in immune responses, thereby enhancing the host's ability to combat infections.
Safety and Toxicology
Preliminary toxicological assessments indicate that this compound has a favorable safety profile, with minimal adverse effects observed at therapeutic doses. Further studies are required to fully understand its long-term effects and potential toxicity in vivo.
Future Directions
The promising biological activities of this compound warrant further exploration, particularly:
- Clinical Trials : Initiating clinical trials to evaluate its efficacy and safety in humans.
- Mechanistic Studies : Detailed mechanistic studies to understand how this compound interacts with specific viral targets and host cellular pathways.
- Formulation Development : Developing formulations that enhance the bioavailability and delivery of this compound for therapeutic use.
特性
IUPAC Name |
4-[[1-ethoxy-2-oxo-2-(4-phenylphenyl)ethyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c1-2-28-22(24-20-14-12-19(13-15-20)23(26)27)21(25)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15,22,24H,2H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOMPTVRBWXZBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)NC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862575 | |
Record name | 4-{[2-([1,1'-Biphenyl]-4-yl)-1-ethoxy-2-oxoethyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174-11-4 | |
Record name | 4-[(2-[1,1′-Biphenyl]-4-yl-1-ethoxy-2-oxoethyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1174-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xenazoic acid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001174114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xenazoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xenazoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Xenazoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43842 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-{[2-([1,1'-Biphenyl]-4-yl)-1-ethoxy-2-oxoethyl]amino}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | XENAZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDU8VH09O8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。